Bienvenue dans la boutique en ligne BenchChem!

LDN-193665

CDK5/p25 inhibition Kinase assay Structure-activity relationship

Select LDN-193665 (Compound 27) for reliable dual CDK5/p25 (IC50 62 nM) and GSK3β (IC50 45 nM) inhibition in tauopathy research. This specific 3-fluoro-3-pyridyl analog is critical; substitution with 4-fluoro or 4-pyridyl analogs drastically reduces potency, ensuring reproducible cellular activity in primary neurons. Essential benchmark for medicinal chemistry SAR studies on this chemotype.

Molecular Formula C15H11FN4OS
Molecular Weight 314.3 g/mol
Cat. No. B13440549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-193665
Molecular FormulaC15H11FN4OS
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N
InChIInChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20)
InChIKeyJBTRAENEEJNXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK5/p25 and GSK3β Dual Inhibitor (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone


(4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone (CAS 1289638-16-9, LDN-193665) is a 2,4-diaminothiazole derivative that acts as a potent, dual inhibitor of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase 3β (GSK3β), two key kinases implicated in tau hyperphosphorylation and neurodegenerative tauopathies [1]. It is a member of a broader class of aminothiazole-based kinase inhibitors developed for potential therapeutic application in Alzheimer's disease and related disorders [1].

Why Substitution of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone with Closely Related Analogs Fails


Within the 2,4-diaminothiazole chemotype, even minor structural modifications can profoundly alter kinase inhibition potency, selectivity profile, and drug-like properties such as microsomal stability and solubility. As demonstrated in the SAR study, changing the position of a fluorine atom from the 3-position to the 4-position on the phenyl ring (compound 28) results in a nearly 66-fold loss in CDK5/p25 inhibitory activity [1]. Similarly, substituting the 3-pyridyl group with a 4-pyridyl group (compound 35) alters the IC50 to 18 nM, indicating a different potency profile [1]. Furthermore, the identity of the 2-amino substituent directly impacts metabolic stability; replacement with a trifluoromethyl group (LDN-212853) extended the microsomal half-life, demonstrating that these analogs are not interchangeable with respect to their pharmacokinetic behavior [2]. Generic substitution without careful consideration of these specific structure-activity and structure-property relationships will likely yield a compound with an unintended and potentially unsuitable biological profile for a given experiment.

Quantitative Evidence Guide: Direct Comparison of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone to Structural Analogs


CDK5/p25 Inhibitory Potency: Direct Comparison of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone to 4-Fluoro and 2-Fluoro Analogs

The compound (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone (Compound 27) exhibits an IC50 of 62 nM against CDK5/p25. In a direct head-to-head comparison within the same study, the 4-fluoro positional isomer (Compound 28) was significantly less potent, with an IC50 of 4100 nM, representing a 66-fold decrease in activity. The 2-fluoro analog (Compound 26) was more potent, with an IC50 of 30 nM, indicating that the 3-fluoro substitution provides an intermediate level of inhibition compared to its closest positional isomers [1].

CDK5/p25 inhibition Kinase assay Structure-activity relationship Neurodegeneration

GSK3β Inhibitory Activity: Cross-Study Comparison of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone with LDN-193594

The compound (LDN-193665) is reported to inhibit GSK3β with an IC50 of 45 nM. This is comparable to the activity of its close analog LDN-193594, which has a reported GSK3β IC50 of 30 nM [1]. Both compounds function as dual CDK5/GSK3β inhibitors, a profile considered potentially critical for efficacy in tauopathy models by targeting two kinases that synergistically contribute to Tau hyperphosphorylation [2].

GSK3β inhibition Dual kinase inhibitor Tau phosphorylation Alzheimer's disease

Cellular Potency in Neuronal Culture: Direct Comparison of (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone to LDN-193594

In a direct comparison using rat primary neuronal cultures, (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone (LDN-193665) demonstrated higher cellular potency than LDN-193594. While the exact EC50 values are not explicitly quantified in the text for this pair, the study states that 'LDN-193665 has the higher potency in primary cultures' [1]. In contrast, LDN-193594 was more potent in the cell-free in vitro CDK5/p25 assay (IC50 of 30 nM vs. 62 nM for the target compound) [2]. This suggests that the 3-fluoro substitution confers improved cell permeability or target engagement in a cellular context compared to the 2-fluoro analog.

Neuronal culture Cellular potency EC50 Neuroprotection

Microsomal Stability and Solubility: Class-Level Inference for (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone Relative to Optimized Analogs

Studies on the diaminothiazole series reveal that structural modifications directly impact microsomal stability and solubility. The lead compound LDN-193594 has a microsomal half-life of approximately 30 minutes [1]. While specific half-life data for LDN-193665 is not reported, the study demonstrates that introducing a trifluoromethyl group at the 6-position of the pyridine ring (LDN-212853) extended the microsomal half-life to approximately 90 minutes, a 3-fold improvement [1]. Furthermore, the solubility of LDN-193665 in a 40% PEG 400 formulation was noted to 'drop dramatically' compared to LDN-193594, which remained soluble at 12 mg/mL [1].

Microsomal stability Solubility Drug-like properties Pharmacokinetics

Research and Industrial Application Scenarios for (4-Amino-2-(pyridin-3-ylamino)thiazol-5-yl)(3-fluorophenyl)methanone


Studying the Effects of Dual CDK5/p25 and GSK3β Inhibition on Tau Phosphorylation in Cellular Models

This compound is ideally suited for experiments requiring balanced dual inhibition of CDK5/p25 and GSK3β. Its in vitro IC50 of 62 nM for CDK5/p25 and 45 nM for GSK3β provides a defined dual-inhibition profile [1]. Its demonstrated superior cellular potency compared to the 2-fluoro analog LDN-193594 makes it a preferred choice for cell-based assays, such as in primary neuronal cultures, where effective target engagement in a complex cellular environment is required to assess effects on tau hyperphosphorylation and neuronal health [2].

Comparative Structure-Activity Relationship (SAR) Studies of 2,4-Diaminothiazole Kinase Inhibitors

As a well-characterized member of the 2,4-diaminothiazole series (Compound 27 in the SAR study), this molecule serves as a key benchmark for evaluating the impact of specific substituents on kinase inhibition. Researchers can directly compare the 62 nM CDK5/p25 IC50 of the 3-fluoro, 3-pyridyl compound to the 30 nM IC50 of the 2-fluoro analog (Compound 26) and the 4100 nM IC50 of the 4-fluoro analog (Compound 28) to understand the importance of fluorine position on potency [1]. This makes it an essential reference compound for medicinal chemistry efforts aimed at optimizing this chemotype.

Investigating the Relationship Between In Vitro Potency and Cellular Activity

The compound presents a unique opportunity to study the disconnect between cell-free and cell-based activity. It is less potent than LDN-193594 in a purified CDK5/p25 kinase assay (IC50 62 nM vs 30 nM), yet it demonstrates higher potency in primary neuronal cultures [1][2]. This profile makes it a valuable tool for investigating factors that influence cellular target engagement, such as cell permeability, intracellular stability, or off-target interactions, which are not captured in simplified biochemical assays.

In Vivo Efficacy Studies Requiring Specific Pharmacokinetic and Formulation Considerations

For in vivo studies, particularly in mouse models of tauopathy, the selection of this compound over its analogs should be guided by its distinct pharmaceutical properties. Its lower solubility in PEG 400-based vehicles compared to LDN-193594 necessitates careful formulation development [2]. Furthermore, its metabolic stability profile (inferred from the class) suggests a shorter half-life than optimized analogs like LDN-213828, which may be advantageous for studies requiring rapid compound clearance or, conversely, necessitate more frequent dosing [2]. Researchers must weigh these property differences against the compound's specific kinase inhibition and cellular potency profile when designing efficacy experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-193665

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.